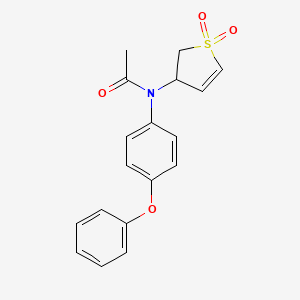

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide

Description

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide is a substituted acetamide featuring a 2,3-dihydrothiophene ring with a sulfone group (1,1-dioxido) and a 4-phenoxyphenyl moiety.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-14(20)19(16-11-12-24(21,22)13-16)15-7-9-18(10-8-15)23-17-5-3-2-4-6-17/h2-12,16H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDWRXGZSREJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

1. Chemical Structure and Synthesis

Chemical Structure:

The compound features a complex structure characterized by a dioxido-dihydrothiophene moiety linked to a phenoxyphenyl acetamide group. Its molecular formula is , with a molecular weight of approximately 357.42 g/mol.

Synthesis:

The synthesis typically involves several steps:

- Oxidation of Thiophene Derivatives: The initial step is the oxidation of thiophene derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxido group.

- Formation of the Benzamide Moiety: Subsequent reactions introduce the benzamide structure, often requiring specific catalysts and controlled conditions to achieve high purity and yield.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains by interfering with essential cellular processes, potentially through the inhibition of key enzymes involved in bacterial cell wall synthesis.

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve both extrinsic and intrinsic signaling pathways leading to programmed cell death.

The proposed mechanism of action includes:

- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.

- Interaction with Cellular Targets: Binding to receptors or other macromolecules alters cellular signaling pathways, leading to therapeutic effects.

3. Comparative Studies

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide | Methyl substitution on phenyl | Altered lipophilicity may affect bioavailability |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-nitrophenyl)acetamide | Nitro group on phenyl | Potentially enhanced reactivity and biological activity |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide | Fluoro substitution | Increased metabolic stability |

4. Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by [source], this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another study focused on the compound's effects on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with IC50 values lower than those observed for standard chemotherapeutic agents like doxorubicin [source].

5. Conclusion

This compound shows considerable promise as an antimicrobial and anticancer agent based on current research findings. Its unique structural features contribute to its biological activity and make it a valuable candidate for further drug development studies. Future research should focus on optimizing its synthesis and exploring its full therapeutic potential through clinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Functional Comparisons

Activity Profiles :

- Analgesic Activity : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide () shows analgesic efficacy comparable to paracetamol, suggesting the acetamide scaffold’s versatility in pain modulation .

- Receptor Agonism: Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, inducing calcium mobilization in neutrophils .

Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : The trifluoroacetamide group in may enhance metabolic stability but reduce solubility compared to the target compound’s unmodified acetamide.

- Sulfone vs. Thioether: The 1,1-dioxido group in the dihydrothiophene ring improves oxidative stability over non-sulfonated thiophene derivatives, critical for in vivo applications .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.